molecular formula C16H20Cl2N2O2 B5794672 N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide

N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide

Katalognummer B5794672
Molekulargewicht: 343.2 g/mol
InChI-Schlüssel: ZZBARHREVGIJHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first synthesized in 2012 and has since been the subject of numerous scientific studies. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, CX-5461 has the potential to selectively target cancer cells, which are known to have a high demand for ribosomes.

Wirkmechanismus

N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide reduces the production of ribosomes, which are essential for cell growth and division. Cancer cells have a higher demand for ribosomes, which makes them more sensitive to the effects of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide.
Biochemical and Physiological Effects
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to induce DNA damage and activate the p53 pathway, which is responsible for cell cycle arrest and apoptosis. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to selectively target tumor cells while sparing normal cells. However, there are also some limitations to the use of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide in lab experiments. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, there are concerns about the potential for off-target effects, which could lead to toxicity in normal cells.

Zukünftige Richtungen

There are a number of future directions for research on N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. One area of interest is the development of combination therapies that incorporate N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide with other cancer drugs. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to synergize with DNA-damaging agents such as cisplatin and doxorubicin. Another area of interest is the development of biomarkers that can predict response to N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. This could help to identify patients who are most likely to benefit from treatment with N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. Finally, there is interest in developing more potent and selective inhibitors of RNA polymerase I, which could lead to the development of more effective cancer therapies.

Synthesemethoden

The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the reaction of 2,4-dichlorobenzonitrile with cyclohexylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with ethylenediamine to form the final compound, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been described in detail in a number of scientific publications.

Wissenschaftliche Forschungsanwendungen

N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer therapy. Preclinical studies have shown that N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide selectively targets cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher demand for ribosomes, which are essential for cell growth and division. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide inhibits the transcription of ribosomal RNA, which leads to a decrease in ribosome production and ultimately, cell death.

Eigenschaften

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2/c17-13-7-6-12(14(18)10-13)9-15(19)20-22-16(21)8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBARHREVGIJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.